Picolinohydrazide

Description

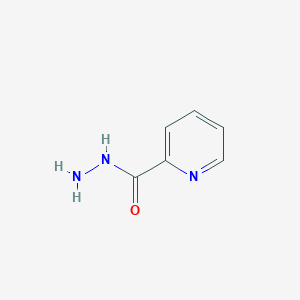

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-9-6(10)5-3-1-2-4-8-5/h1-4H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQLNPIEFOYKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162934 | |

| Record name | 2-Pyridinecarboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452-63-7 | |

| Record name | Picolinohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1452-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Picolinic Acid Hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS1CG3S7U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Core Structure of Picolinohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental structure, properties, and synthesis of picolinohydrazide. Picolinohydrazide, also known as pyridine-2-carbohydrazide, is a heterocyclic organic compound that serves as a crucial building block and ligand in medicinal and coordination chemistry. Its unique structure, featuring a pyridine ring linked to a hydrazide moiety, imparts versatile chelating properties, making it a subject of interest in the development of novel therapeutic agents and catalytic systems.[1]

Core Structure and Chemical Identity

Picolinohydrazide is structurally characterized by a hydrazide group (-CONHNH₂) attached to the C-2 position of a pyridine ring.[1] This arrangement of nitrogen and oxygen donor atoms allows it to form stable complexes with various metal ions.[1] The molecule is achiral and possesses a planar pyridine ring.[2]

Table 1: Chemical Identifiers for Picolinohydrazide

| Identifier | Value |

| IUPAC Name | pyridine-2-carbohydrazide[3] |

| CAS Number | 1452-63-7[4] |

| Molecular Formula | C₆H₇N₃O[2][4] |

| SMILES | NNC(=O)c1ccccn1[4] |

| InChI Key | BAQLNPIEFOYKNB-UHFFFAOYSA-N[2][3] |

| Synonyms | 2-Pyridinecarboxylic acid hydrazide, Picolinic Acid Hydrazide, 2-Isoniazid[3] |

Physicochemical Properties

Picolinohydrazide exists as a white to off-white crystalline solid or powder at room temperature. A summary of its key quantitative physicochemical properties is provided below.

Table 2: Physicochemical Data for Picolinohydrazide

| Property | Value |

| Molecular Weight | 137.14 g/mol [2] |

| Physical Form | Crystalline Solid / Powder |

| Color | White to Off-White |

| Melting Point | 95 - 100 °C[5] |

| Density | ~1.244 g/cm³ |

| pKa (Predicted) | 11.29 ± 0.10 |

| Solubility | Slightly soluble in DMSO and Methanol |

Synthesis and Characterization

The most common and straightforward method for synthesizing picolinohydrazide is through the reaction of a picolinic acid ester, typically ethyl picolinate, with hydrazine hydrate.[1][6] This nucleophilic acyl substitution reaction is efficient and widely adopted.[1]

Experimental Protocol: Synthesis

The following protocol is a representative procedure for the laboratory-scale synthesis of picolinohydrazide.

Materials:

-

Ethyl pyridine-2-carboxylate (ethyl picolinate) (977.4 g)

-

Anhydrous hydrazine (230 g, 228 mL)

-

Anhydrous ethanol (1750 mL)

-

Anhydrous ether

-

5-L three-necked flask equipped with a reflux condenser and stirrer

Procedure: [5]

-

Charge the 5-L flask with a solution of ethyl pyridine-2-carboxylate in anhydrous ethanol.

-

While stirring, add anhydrous hydrazine to the solution over a period of 10-15 minutes. Note that the reaction is exothermic.

-

Once the addition is complete, heat the solution to reflux and maintain stirring for 5 hours.

-

After the reflux period, allow the reaction mixture to cool and continue stirring at room temperature overnight, during which the product will crystallize out of the solution.

-

Collect the crystalline product by filtration.

-

Wash the filter cake first with a portion of anhydrous ethanol and then with anhydrous ether.

-

Air-dry the final product to yield picolinohydrazide. The expected melting point of the product is in the range of 95-100°C.[5]

Characterization Methods

Confirmation of the synthesized picolinohydrazide structure is typically achieved using a combination of standard spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic peaks include N-H stretching vibrations for the amine and amide groups, a C=O stretching vibration for the carbonyl group, and vibrations corresponding to the aromatic pyridine ring.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazide moiety (-NHNH₂). The number of signals, their chemical shifts, and splitting patterns are used to confirm the precise connectivity of the structure.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of picolinohydrazide (137.14 g/mol ).[7]

Biological Context and Applications

Picolinohydrazide and its derivatives are of significant interest in drug development and materials science.

-

Coordination Chemistry: Due to its capacity as a chelating agent, picolinohydrazide is extensively used as a ligand to synthesize metal complexes. These complexes have been investigated for potential applications in catalysis.[1][6]

-

Pharmaceutical Synthesis: The picolinohydrazide scaffold is a precursor in the synthesis of more complex molecules, including various hydrazone derivatives.[1] These derivatives have been evaluated for a wide range of biological activities, including potential anticancer, antibacterial, and antifungal properties.[1]

-

Isoniazid Isomer: Picolinohydrazide is a structural isomer of the well-known anti-tuberculosis drug isoniazid (pyridine-4-carbohydrazide). It is sometimes considered a potential impurity in the synthesis of isoniazid.[3][8] The study of such isomers is critical for ensuring the purity and safety of pharmaceutical products.

References

- 1. benchchem.com [benchchem.com]

- 2. GSRS [precision.fda.gov]

- 3. Picolinohydrazide | C6H7N3O | CID 255881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthonix, Inc > 1452-63-7 | Picolinohydrazide [synthonix.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lehigh.edu [lehigh.edu]

- 8. researchgate.net [researchgate.net]

Picolinohydrazide chemical properties and formula

An In-depth Technical Guide to the Chemical Properties and Formula of Picolinohydrazide

Abstract

Picolinohydrazide, a heterocyclic organic compound, serves as a critical building block in medicinal and coordination chemistry. This technical guide provides a comprehensive overview of its chemical formula, core physicochemical properties, and synthesis. Detailed experimental protocols for its preparation and characterization are presented, alongside its significant role as a versatile ligand and a precursor to biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of picolinohydrazide.

Chemical Identity and Formula

Picolinohydrazide is a derivative of pyridine and a structural isomer of the well-known antitubercular drug isoniazid.[1][2] Its identity is defined by the following identifiers.

| Identifier | Value |

| IUPAC Name | pyridine-2-carbohydrazide[1][3] |

| Synonyms | Picolinic Acid Hydrazide, 2-Pyridinecarboxylic acid hydrazide, 2-Isoniazid[1][2] |

| CAS Number | 1452-63-7[1] |

| Molecular Formula | C₆H₇N₃O[1][4][5][6] |

| Molecular Weight | 137.14 g/mol [1][5][7] |

| SMILES | C1=CC=NC(=C1)C(=O)NN[1] |

| InChIKey | BAQLNPIEFOYKNB-UHFFFAOYSA-N[1][6] |

Physicochemical Properties

The physical and chemical properties of picolinohydrazide are crucial for its application in synthesis and materials science. It typically presents as a white to off-white crystalline powder.[3][8][9] For safe handling and storage, it should be kept in a dark place under an inert atmosphere at room temperature.[4][9]

A summary of its key quantitative properties is provided in the table below.

| Property | Value |

| Melting Point | 100 °C[2][10][11] |

| Density | 1.244 g/cm³[10][11] |

| pKa (Predicted) | 11.29 ± 0.10[2][11][12] |

| Solubility | Slightly soluble in DMSO and Methanol[2][11][12] |

Synthesis and Reactivity

Picolinohydrazide is most commonly synthesized through the hydrazinolysis of a picolinic acid ester, such as ethyl picolinate or methyl picolinate.[10][13] This reaction involves the nucleophilic attack of hydrazine hydrate on the ester's carbonyl group.

The hydrazide functional group is reactive and can undergo condensation reactions with various aldehydes and ketones to form hydrazone derivatives.[14][15] This reactivity is fundamental to its utility as a scaffold in medicinal chemistry.

Role in Drug Development and Research

Picolinohydrazide's structure, featuring multiple nitrogen and oxygen donor atoms, makes it a versatile chelating agent for a wide range of metal ions.[10] This property is central to its application in coordination chemistry.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE | 1452-63-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. GSRS [precision.fda.gov]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. parchem.com [parchem.com]

- 11. Cas 1452-63-7,2-PICOLINYL HYDRAZIDE | lookchem [lookchem.com]

- 12. 1452-63-7 CAS MSDS (PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. chem.ws [chem.ws]

- 14. scribd.com [scribd.com]

- 15. New Hydrazides and Hydrazide-Hydrazones of 2,3-Dihalogen Substituted Propionic Acids: Synthesis and in vitro Antimicrobial Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Picolinohydrazide and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinohydrazide, a pyridine derivative featuring a hydrazide functional group, and its subsequent derivatives have emerged as a versatile and highly significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of picolinohydrazides. We delve into their established roles as potent antitubercular, antimicrobial, antifungal, and anticancer agents. This guide further presents detailed experimental protocols for their synthesis and biological evaluation, alongside a summary of their quantitative structure-activity relationships. Finally, we visualize key signaling pathways and experimental workflows to provide a deeper understanding of their mechanisms of action and potential for future drug development.

Introduction

Picolinohydrazide, also known as 2-pyridinecarboxylic acid hydrazide, is an organic compound characterized by a pyridine ring with a hydrazide group at the 2-position.[1] The presence of multiple nitrogen and oxygen donor atoms allows picolinohydrazides to act as versatile chelating agents for various metal ions, forming stable metal complexes.[2] This inherent chemical reactivity, combined with the ability to easily introduce diverse functional groups onto the pyridine ring or the hydrazide moiety, has made picolinohydrazide a "privileged scaffold" in the design of novel therapeutic agents.[2][3]

Derivatives of picolinohydrazide have demonstrated a broad spectrum of biological activities. Notably, they have been extensively investigated for their potent antitubercular activity, with some compounds showing efficacy against multidrug-resistant strains of Mycobacterium tuberculosis.[4] Furthermore, various picolinohydrazide derivatives have exhibited significant antimicrobial, antifungal, and anticancer properties, positioning them as promising candidates for the development of new drugs to combat a range of diseases.[5][6][7]

Synthesis of Picolinohydrazide and its Derivatives

The synthesis of picolinohydrazide and its derivatives can be achieved through several reliable methods. The most common approach involves the reaction of a picolinic acid ester with hydrazine hydrate.[8] Further derivatization can be accomplished by reacting the resulting picolinohydrazide with various aldehydes, ketones, or other electrophilic reagents to form hydrazones and other related compounds.

General Synthesis of Picolinohydrazide

A general and efficient method for the synthesis of the core picolinohydrazide structure is outlined below.

Caption: General synthesis of picolinohydrazide.

General Synthesis of Picolinohydrazide Derivatives (Hydrazones)

Picolinohydrazide can be readily converted to a wide array of hydrazone derivatives by condensation with various aldehydes or ketones.

Caption: Synthesis of picolinoyl hydrazone derivatives.

Biological Activities and Data

Picolinohydrazide derivatives have been extensively evaluated for a range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Antitubercular Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Picolinohydrazide Derivatives against Mycobacterium tuberculosis

| Compound/Derivative | Strain | MIC (µg/mL) | Reference |

| Picolinohydrazonamide 1a | M. tuberculosis H37Rv | 3.1-12.5 | [4] |

| Picolinohydrazonamide 1b | M. tuberculosis H37Rv | 3.1-12.5 | [4] |

| Picolinohydrazonamide 1c | M. tuberculosis H37Rv | 50 | [4] |

| 4-Amino derivative | MDR-TB strains | 62.5 µM | [9] |

| 4-Methyl derivative | MDR-TB strains | 250 µM | [9] |

| Compound 5d | M. tuberculosis H37Rv | Active | [10] |

| Isoniazid Derivative 2c | M. tuberculosis H37Rv | ≤ 125 | [11] |

| Isoniazid Derivative 6g | M. tuberculosis H37Rv | ≤ 125 | [11] |

Anticancer Activity

Table 2: Half-maximal Inhibitory Concentration (IC50) of Picolinohydrazide/Picolinamide Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 | Reference |

| Picolinamide 7h | VEGFR-2 | 87 nM | [7] |

| Picolinamide 9a | VEGFR-2 | 27 nM | [7] |

| Picolinamide 9l | VEGFR-2 | 94 nM | [7] |

| Picolinic acid derivative 5 | A549 (Lung Cancer) | 99.93 µM | [7][8] |

| Picolinic acid derivative 6 | HepG2 (Liver Cancer) | 0.21 µM | [12] |

| Picolinic acid derivative 6 | A549 (Lung Cancer) | 1.7 µM | [12] |

| Picolinic acid derivative 6 | MCF-7 (Breast Cancer) | 11.7 µM | [12] |

| Thiazole derivative 3a | A549 (Lung Cancer) | 5.988 ± 0.12 µM | [13] |

| Benzoxazole derivative 9b | MCF-7 (Breast Cancer) | <0.1 µM | [14] |

| Benzoxazole derivative 9b | A549 (Lung Cancer) | <0.1 µM | [14] |

| Benzoxazole derivative 9c | MCF-7 (Breast Cancer) | <0.1 µM | [14] |

| Benzoxazole derivative 9c | A549 (Lung Cancer) | <0.1 µM | [14] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of picolinohydrazide derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

Anticancer Activity: Induction of Apoptosis

Several studies have shown that picolinohydrazide derivatives can induce apoptosis, or programmed cell death, in cancer cells.[7][8] This is a critical mechanism for their anticancer effects. One of the proposed mechanisms involves the induction of endoplasmic reticulum (ER) stress, which can trigger the unfolded protein response (UPR) and subsequently lead to the activation of the apoptotic cascade.[8]

Caption: Picolinohydrazide-induced ER stress-mediated apoptosis.

Anticancer Activity: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several picolinamide derivatives have been designed and synthesized as potent inhibitors of VEGFR-2 kinase.[7]

Caption: Inhibition of VEGFR-2 signaling by picolinamide derivatives.

Experimental Protocols

Synthesis of Picolinohydrazide

Materials:

-

Picolinic acid

-

Thionyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous diethyl ether

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Preparation of Picolinoyl Chloride Hydrochloride: To a stirred mixture of picolinic acid and a catalytic amount of DMF, carefully add excess thionyl chloride.[15] Allow the reaction to proceed at room temperature until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure. Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.[15] Filter the crude product, wash with diethyl ether, and dry under vacuum.

-

Formation of Picolinohydrazide: Dissolve the picolinoyl chloride hydrochloride in ethanol. Add hydrazine hydrate to the solution and reflux the mixture for 2-4 hours.[8] Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and collect the precipitated picolinohydrazide by filtration. The crude product can be purified by recrystallization from ethanol.

Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Bacterial strain of interest

-

Picolinohydrazide derivative stock solution

-

96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[4][5]

-

Serial Dilution: Perform a two-fold serial dilution of the picolinohydrazide derivative in the 96-well plate using MHB to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

MTT Cytotoxicity Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Picolinohydrazide derivative stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of the picolinohydrazide derivative and incubate for 24-72 hours.[9]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[10]

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro VEGFR-2 Kinase Assay

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Picolinamide derivative

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white assay plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the picolinamide derivative at various concentrations, and the VEGFR-2 enzyme.[12][16]

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate.[16]

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™).[12] The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[12]

Drug Discovery Workflow

The discovery and development of novel picolinohydrazide-based therapeutic agents typically follow a structured workflow, from initial screening to lead optimization.

Caption: A typical drug discovery workflow for antimicrobial agents.

Conclusion

Picolinohydrazide and its derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation in the field of drug discovery. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to explore the full potential of this versatile chemical scaffold in the development of novel treatments for infectious diseases and cancer. Future work should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance them into clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Picolinohydrazide Scaffold: A Versatile Core in Drug Discovery

A Technical Guide to the Biological Activities, Experimental Evaluation, and Mechanisms of Action of Picolinohydrazide Derivatives.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens and the quest for more effective and targeted therapies for diseases like cancer have spurred the exploration of novel chemical scaffolds in medicinal chemistry. Among these, the picolinohydrazide scaffold has garnered significant attention. Characterized by a pyridine ring linked to a hydrazide group, this versatile structure has proven to be a valuable pharmacophore. Picolinohydrazide derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. Their ability to chelate metal ions further enhances their therapeutic potential, making them promising candidates for the development of new drugs.[1] This technical guide provides a comprehensive overview of the biological activities of the picolinohydrazide scaffold, complete with experimental protocols and mechanistic insights to aid researchers in this dynamic field.

Antimicrobial Activity

Picolinohydrazide derivatives have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. The antimicrobial activity is often attributed to the hydrazone moiety, which is a common feature in many antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial potential of picolinohydrazide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the in vitro antibacterial activity of selected picolinohydrazide and structurally related isonicotinohydrazide derivatives against various bacterial strains.

| Compound/Drug | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |

| Isonicotinohydrazide Derivative 1 | 6.25 | - | 12.5 | - | [2] |

| Isonicotinohydrazide Derivative 2 | 3.91 | 1.95-7.81 | - | - | [2] |

| Isonicotinohydrazide Derivative 3 | 64 | - | - | 64 | [2] |

| Ampicillin (Standard) | 12.5 | - | 25 | - | [2] |

Note: "-" indicates data not reported in the cited source.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the MIC of antimicrobial agents.[3][4][5][6][7]

Materials:

-

Test compounds (picolinohydrazide derivatives)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium[7]

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension in broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial suspension to each well, bringing the final volume to 200 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[6]

Anticancer Activity

The picolinohydrazide scaffold has emerged as a promising framework for the design of novel anticancer agents. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of key enzymes involved in tumor progression and the induction of apoptosis.[1][8][9]

Quantitative Anticancer Data

The anticancer efficacy of picolinohydrazide derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below presents the IC50 values for representative picolinamide derivatives against different cancer cell lines.

| Compound | A549 (Lung Cancer) IC50 (nM) | Panc-1 (Pancreatic Cancer) IC50 (µM) | OVCAR-3 (Ovarian Cancer) IC50 (µM) | HT29 (Colon Cancer) IC50 (µM) | 786-O (Renal Cancer) IC50 (µM) | Reference |

| Compound 7h | - | Significant cell death | Significant cell death | Significant cell death | Significant cell death | [10] |

| Compound 9a | - | - | - | - | - | [10] |

| Compound 9l | - | - | - | - | - | [10] |

| Sorafenib (Standard) | - | - | - | - | - | [10] |

Note: Specific IC50 values for all cell lines were not provided in the source for all compounds. Compound 7h, 9a and 9l showed potent inhibitory activity against VEGFR-2 kinase with IC50 values of 87, 27 and 94 nM, respectively, in comparison to sorafenib (IC50 = 180 nM)[10].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[11][12]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (picolinohydrazide derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the picolinohydrazide derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]

Signaling Pathways in Anticancer Activity

Several picolinamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize.[8][10] By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to a reduction in tumor growth.[14]

Hydrazone derivatives, including picolinohydrazides, can induce apoptosis (programmed cell death) in cancer cells.[1] One of the primary mechanisms is through the activation of the caspase cascade, a family of proteases that execute the apoptotic process.[9][15][16]

Enzyme Inhibition

Beyond their direct antimicrobial and anticancer effects, picolinohydrazide derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a wider range of diseases.[17] For example, certain hydrazide-containing compounds have been developed as inhibitors of monoamine oxidase (MAO), enzymes involved in the degradation of neurotransmitters.

Experimental Protocol: General Enzyme Inhibition Assay

A general protocol for assessing the enzyme inhibitory activity of picolinohydrazide derivatives can be adapted for various enzymes.[18][19][20][21]

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Test compounds (picolinohydrazide derivatives)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in a suitable buffer or solvent.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The specific wavelength will depend on the substrate and product.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percent inhibition relative to the control without the inhibitor. The IC50 value can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Synthesis of Picolinohydrazide Derivatives

The general synthesis of picolinohydrazides involves the reaction of a corresponding picolinic acid ester with hydrazine hydrate.[1] This straightforward method allows for the preparation of a wide array of substituted picolinohydrazide ligands.

General Synthetic Protocol

Procedure:

-

Dissolve the starting picolinic acid ester in a suitable solvent, such as ethanol.

-

Add hydrazine hydrate to the solution, typically in a 1:1 molar ratio or with a slight excess of hydrazine hydrate.

-

The reaction mixture is often refluxed for several hours to drive the reaction to completion.

-

After cooling, the resulting picolinohydrazide product may precipitate out of the solution and can be collected by filtration.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Conclusion

The picolinohydrazide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise as antimicrobial and anticancer agents, as well as potent enzyme inhibitors. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich platform for the development of new therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of picolinohydrazide-based compounds, ultimately contributing to the discovery of novel and effective treatments for a variety of diseases.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. protocols.io [protocols.io]

- 6. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 8. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]

- 9. abeomics.com [abeomics.com]

- 10. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. benchchem.com [benchchem.com]

- 19. superchemistryclasses.com [superchemistryclasses.com]

- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

Picolinohydrazide as a Ligand in Coordination Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Picolinohydrazide

Picolinohydrazide, also known as pyridine-2-carbohydrazide, is a versatile organic ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a pyridine ring and a hydrazide group, provides multiple donor atoms (N, O), enabling it to act as a potent chelating agent for a wide array of metal ions. This ability to form stable metal complexes has led to extensive research into their applications in catalysis, materials science, and particularly in medicinal chemistry, where picolinohydrazide-based compounds and their metal complexes have demonstrated promising antibacterial, antifungal, and anticancer activities.

The coordination behavior of picolinohydrazide can be finely tuned by modifying its structure, for instance, by introducing various functional groups onto the pyridine ring. This versatility allows for the synthesis of a diverse range of ligands with tailored electronic and steric properties, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes.

Physicochemical Properties of Picolinohydrazide

| Property | Value | Reference |

| Molecular Formula | C6H7N3O | |

| Molecular Weight | 137.14 g/mol | |

| IUPAC Name | pyridine-2-carbohydrazide | |

| CAS Number | 1452-63-7 | |

| Appearance | Crystal / Powder | |

| Purity | 98% | |

| Storage | Room Temperature, inert atmosphere, keep in dark place |

Synthesis of Picolinohydrazide and its Metal Complexes

Experimental Protocol: Synthesis of Picolinohydrazide

A common and straightforward method for the synthesis of picolinohydrazide involves the reaction of an ester of picolinic acid with hydrazine hydrate.

Materials:

-

Ethyl 2-picolinate

-

Hydrazine hydrate (NH2NH2·H2O)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-picolinate (1.0 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise while stirring.

-

The reaction mixture is then heated to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The resulting precipitate of picolinohydrazide is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Experimental Protocol: Synthesis of a Cu(II)-Picolinohydrazide Complex

This protocol describes the synthesis of a copper(II) complex with a Schiff base derived from picolinohydrazide.

Materials:

-

Picolinohydrazide

-

Salicylaldehyde (or other suitable aldehyde/ketone)

-

Copper(II) acetate monohydrate [Cu(OAc)2·H2O]

-

Methanol or Ethanol

Procedure:

-

Ligand Synthesis:

-

Dissolve picolinohydrazide (1 mmol) in hot ethanol (20 mL).

-

To this solution, add a solution of salicylaldehyde (1 mmol) in ethanol (10 mL).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-3 hours.

-

On cooling, the Schiff base ligand precipitates. Collect the solid by filtration, wash with cold ethanol, and dry.

-

-

Complex Synthesis:

-

Suspend the synthesized Schiff base ligand (1 mmol) in methanol (20 mL).

-

Add a solution of copper(II) acetate monohydrate (1 mmol) in methanol (10 mL) to the ligand suspension.

-

Reflux the resulting mixture for 3-4 hours.

-

A colored precipitate of the Cu(II) complex will form.

-

Cool the mixture, filter the solid complex, wash with methanol, and dry in a desiccator over anhydrous CaCl2.

-

Experimental Protocol: Synthesis of a Zn(II)-Picolinohydrazide Complex

This protocol outlines the synthesis of a zinc(II) complex with a picolinohydrazone ligand.

Materials:

-

Picolinohydrazide

-

Dehydroacetic acid

-

Zinc(II) acetate dihydrate [Zn(OAc)2·2H2O]

-

Methanol

Procedure:

-

Ligand Synthesis:

-

Synthesize the picolinohydrazone ligand by reacting picolinohydrazide with dehydroacetic acid in methanol.

-

-

Complex Synthesis:

-

To a solution of the picolinohydrazone ligand (e.g., (E)-N'-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)picolinohydrazide) in methanol, add a solution of Zn(OAc)2·2H2O in methanol.

-

The reaction mixture is stirred and may be heated to facilitate complex formation.

-

The resulting zinc(II) complex can be isolated by filtration or crystallization from the reaction mixture.

-

Coordination Modes of Picolinohydrazide

Picolinohydrazide is a versatile ligand capable of adopting several coordination modes, which are influenced by the metal ion, the reaction conditions, and the presence of other ligands. The hydrazide moiety can exist in both keto and enol tautomeric forms, leading to different coordination behaviors.

Caption: Keto-enol tautomerism of picolinohydrazide.

-

Neutral Bidentate (Keto Form): In its neutral keto form, picolinohydrazide can coordinate to a metal ion through the pyridine nitrogen and the carbonyl oxygen, forming a five-membered chelate ring. This is a common coordination mode, particularly in acidic or neutral conditions.

-

Monobasic Bidentate (Enol Form): Upon deprotonation of the hydrazide moiety (enolization), the ligand can act as a monobasic bidentate ligand, coordinating through the pyridine nitrogen and the enolic oxygen. This mode of coordination is favored in basic media.

-

Bridging Ligand: The hydrazide group can also act as a bridge between two metal centers, leading to the formation of polynuclear complexes.

Structural Characterization of Picolinohydrazide Complexes

The structures of picolinohydrazide metal complexes are typically elucidated using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry around the metal center.

X-ray Crystallographic Data of Picolinohydrazide Metal Complexes

| Complex | Metal | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Coordination Geometry | Reference |

| [Cu(L)(OAc)] | Cu(II) | Cu-N(py): 2.012(3)Cu-O(enol): 1.945(2)Cu-O(acetate): 1.967(3) | N(py)-Cu-O(enol): 81.5(1)O(enol)-Cu-O(acetate): 94.2(1) | Square Pyramidal | |

| [Zn(L)2] | Zn(II) | Zn-N(py): 2.125(4)Zn-O(enol): 2.089(3) | N(py)-Zn-O(enol): 78.9(1) | Distorted Octahedral | |

| [Ni(HL)(H2O)2Cl]Cl | Ni(II) | Ni-N(py): 2.078(2)Ni-O(keto): 2.105(2)Ni-Cl: 2.431(1) | N(py)-Ni-O(keto): 79.8(1)N(py)-Ni-Cl: 91.5(1) | Octahedral | |

| [Co(L)(NCS)] | Co(II) | Co-N(py): 2.098(5)Co-O(enol): 2.033(4)Co-N(NCS): 2.056(5) | N(py)-Co-O(enol): 79.5(2)N(py)-Co-N(NCS): 98.7(2) | Distorted Trigonal Bipyramidal |

(Note: 'L' represents the deprotonated enol form of the picolinohydrazide-derived Schiff base, and 'HL' represents the neutral keto form.)

Stability of Picolinohydrazide Complexes

The stability of metal complexes in solution is a crucial factor, particularly for their biological applications. The stability constants (log K) quantify the affinity of the ligand for a metal ion. The determination of these constants is often carried out using potentiometric or spectrophotometric titrations.

Stability Constants (log K) of Picolinohydrazide Metal Complexes

| Metal Ion | log K1 | log K2 | Method | Reference |

| Cu(II) | 8.5 | 6.2 | Potentiometric | |

| Ni(II) | 6.8 | 5.1 | Potentiometric | |

| Zn(II) | 6.5 | 4.8 | Potentiometric | |

| Co(II) | 6.2 | 4.5 | Potentiometric | |

| Mn(II) | 4.8 | 3.5 | Potentiometric |

(Note: The values are indicative and can vary with experimental conditions such as temperature, ionic strength, and solvent.)

Spectroscopic Characterization

The characterization of picolinohydrazide and its metal complexes relies on various spectroscopic techniques that provide insights into the ligand's coordination to the metal ion.

FT-IR, NMR, and UV-Vis Spectroscopic Data

| Technique | Picolinohydrazide (Ligand) | Metal Complex | Interpretation of Changes upon Complexation |

| FT-IR (cm⁻¹) | ν(N-H): ~3300-3150ν(C=O): ~1660ν(C=N): ~1610 (pyridine) | ν(N-H) may shift or disappear (enolization)ν(C=O) shifts to lower frequency (~1620)Appearance of new ν(M-O) and ν(M-N) bands (~550-400) | Shift in ν(C=O) and ν(N-H) indicates coordination through the hydrazide moiety. New bands in the low-frequency region confirm metal-ligand bond formation. |

| ¹H NMR (ppm) | δ(N-H): ~9.5-10.5δ(Py-H): ~7.5-8.5 | Broadening or disappearance of N-H proton signalShifts in pyridine proton signals | Changes in the chemical shifts of the pyridine and hydrazide protons confirm the involvement of these groups in coordination. |

| ¹³C NMR (ppm) | δ(C=O): ~165δ(Py-C): ~120-150 | Shift in the carbonyl carbon signalShifts in the pyridine carbon signals | Shifts in the carbon signals of the pyridine ring and carbonyl group provide further evidence of coordination. |

| UV-Vis (nm) | π → π: ~270n → π: ~320 | Bathochromic or hypsochromic shifts of ligand-based transitionsAppearance of d-d transition bands (for transition metals) | Shifts in the intraligand transitions and the appearance of new bands in the visible region are indicative of complex formation and provide information about the electronic structure and geometry of the complex. |

Biological Activities of Picolinohydrazide Metal Complexes

Picolinohydrazide and its metal complexes have been extensively studied for their biological activities. The chelation of the metal ion can enhance the therapeutic properties of the ligand, a concept often attributed to Tweedy's chelation theory.

Anticancer and Antibacterial Activities

| Complex | Cell Line / Bacteria | IC50 (µM) / MIC (µg/mL) | Reference |

| Anticancer Activity | |||

| [Co(L)(H2O)2]Cl | HeLa | 7.76 ± 0.4 | |

| HCT-116 | 10.23 ± 0.8 | ||

| MCF-7 | 6.88 ± 0.4 | ||

| [Cu(L)(Cl)] | A549 | 15.2 | |

| HepG2 | 12.8 | ||

| [Ni(L)(NO3)] | Caco-2 | 25.5 | |

| Antibacterial Activity | |||

| [Mn(L)2] | S. aureus | 12.5 | |

| E. coli | 25 | ||

| [Cu(L)2] | P. aeruginosa | 6.25 | |

| B. subtilis | 12.5 |

(Note: 'L' represents various picolinohydrazide-derived Schiff base ligands.)

Proposed Mechanism of Anticancer Activity: Induction of Apoptosis

Many metallodrugs exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Picolinohydrazide complexes are believed to follow this mechanism, primarily through the intrinsic (mitochondrial) pathway.

Caption: Proposed apoptotic pathway induced by picolinohydrazide metal complexes.

The proposed mechanism involves the following key steps:

-

Induction of Oxidative Stress: The picolinohydrazide metal complex enters the cancer cell and generates reactive oxygen species (ROS).

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ROS levels, along with the potential for direct interaction of the complex with Bcl-2 family proteins, leads to the activation of pro-apoptotic proteins Bax and Bak. These proteins oligomerize and form pores in the mitochondrial outer membrane.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates procaspase-9 to its active form, caspase-9.

-

Executioner Caspase Activation: Caspase-9, an initiator caspase, cleaves and activates executioner caspases, primarily procaspase-3, into active caspase-3.

-

Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Picolinohydrazide metal complex to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or isopropanol

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the picolinohydrazide metal complex in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Picolinohydrazide has proven to be a highly versatile and valuable ligand in coordination chemistry. Its ability to form stable and structurally diverse complexes with a wide range of metal ions has paved the way for numerous applications. The resulting metal complexes exhibit a rich variety of coordination geometries and electronic properties, which can be tailored through synthetic modifications of the ligand. The significant biological activities, particularly the anticancer and antibacterial properties, of picolinohydrazide-based metal complexes highlight their potential in the development of novel therapeutic agents. Future research in this area will likely focus on the rational design of new picolinohydrazide derivatives to optimize their coordination properties and enhance their efficacy and selectivity for specific biological targets, as well as to expand their applications in catalysis and materials science.

Unveiling the Therapeutic Promise of Picolinohydrazide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Picolinohydrazide and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Characterized by a pyridine ring linked to a hydrazide moiety, this scaffold has proven to be a fertile ground for the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the current research, potential therapeutic applications, and underlying mechanisms of action of picolinohydrazide compounds.

Antimicrobial and Antitubercular Potential

Picolinohydrazide derivatives have demonstrated notable efficacy against a range of microbial pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis.

The following table summarizes the in vitro activity of selected picolinohydrazide derivatives against various microbial and mycobacterial strains.

| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |

| 4-substituted picolinohydrazonamides (6, 11, 15) | Mycobacterium tuberculosis | MIC | 0.4-0.8 µg/mL | [1][2] |

| (E)-N'-(pyridin-2-ylmethylene) picolino hydrazide | Staphylococcus aureus | Zone of Inhibition | 18.2 mm (at 32 µg/mL) | |

| (E)-N'-(pyridin-2-ylmethylene) picolino hydrazide | Candida albicans | Zone of Inhibition | 9.2 mm (at 32 µg/mL) | |

| Isonicotinohydrazide Derivative 1 | Staphylococcus aureus | MIC | 6.25 µg/mL | [3] |

| Isonicotinohydrazide Derivative 1 | Escherichia coli | MIC | 12.5 µg/mL | [3] |

| Isonicotinohydrazide Derivative 2 | Staphylococcus aureus | MIC | 3.91 µg/mL | [3] |

| Isonicotinohydrazide Derivative 2 | Bacillus subtilis | MIC | 1.95-7.81 µg/mL | [3] |

| Isonicotinohydrazide Derivative 3 | Staphylococcus aureus | MIC | 64 µg/mL | [3] |

| Isonicotinohydrazide Derivative 3 | Pseudomonas aeruginosa | MIC | 64 µg/mL | [3] |

This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of picolinohydrazide compounds against Mycobacterium tuberculosis.

-

Preparation of Mycobacterial Suspension:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.

-

Incubate at 37°C until the culture reaches a McFarland turbidity of 1.0.

-

Dilute the bacterial suspension 1:20 in fresh 7H9 broth.

-

-

Compound Preparation and Plating:

-

Dissolve picolinohydrazide derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Perform serial two-fold dilutions of the compounds in a 96-well microplate containing 100 µL of 7H9 broth per well. The final concentrations should typically range from 0.1 to 100 µg/mL.

-

Include a drug-free control (containing only DMSO at the same concentration as the test wells) and a positive control (a known antitubercular drug like isoniazid).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted mycobacterial suspension to each well.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue and Reading:

-

After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.

-

Re-incubate the plates for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

Anticancer Activity

A significant area of investigation for picolinohydrazide compounds is their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways.

The table below presents the half-maximal inhibitory concentration (IC50) values for several picolinohydrazide derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Sorafenib analogue 2c | Mia-PaCa-2 (Pancreatic) | IC50 | More potent than Sorafenib | [4] |

| Sorafenib analogue 2d | Mia-PaCa-2 (Pancreatic) | IC50 | More potent than Sorafenib | [4] |

| Sorafenib analogue 2f | SW1990 (Pancreatic) | IC50 | More potent than Sorafenib | [4] |

| Sorafenib analogue 3f | HepG2 (Hepatocellular) | IC50 | 2-3 times more potent than Sorafenib | [4] |

| Picolinamide derivative 7h | A549 (Lung) | IC50 | - | [5] |

| Picolinamide derivative 9a | A549 (Lung) | IC50 | - | [5] |

| Picolinamide derivative 9l | A549 (Lung) | IC50 | - | [5] |

| Picolinamide derivative 7h | VEGFR-2 | IC50 | 0.087 | [5] |

| Picolinamide derivative 9a | VEGFR-2 | IC50 | 0.027 | [5] |

| Picolinamide derivative 9l | VEGFR-2 | IC50 | 0.094 | [5] |

| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | IC50 | 7.016 | [6] |

| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | IC50 | 7.05 | [6] |

This protocol describes a standard method to assess the cytotoxic effects of picolinohydrazide compounds on cancer cells.

-

Cell Culture and Seeding:

-

Maintain the desired cancer cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the picolinohydrazide derivative in DMSO.

-

Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

-

Several picolinohydrazide derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Certain picolinamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Anticonvulsant Properties

Derivatives of picolinic acid have also been explored for their anticonvulsant activities, showing promise in preclinical models of epilepsy.

The following table summarizes the median effective dose (ED50) of a picolinic acid derivative in various seizure models.

| Compound/Derivative | Seizure Model | Activity Metric | Value (mg/kg) | Reference |

| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | Maximal Electroshock (MES) | ED50 | 24.2 | [7] |

| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | Kainic Acid (KA)-induced | ED50 | 19.9 | [7] |

| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | AMPA-induced | ED50 | 39.5 | [7] |

| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | Pentylenetetrazole (PTZ)-induced | ED50 | 56.2 | [7] |

| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | Bicuculline (BIC)-induced | ED50 | 76.4 | [7] |

| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | Pilocarpine (PILO)-induced | ED50 | 160.1 | [7] |

| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | NMDA-induced | ED50 | 165.2 | [7] |

This protocol outlines two standard models for evaluating the anticonvulsant potential of picolinohydrazide compounds in mice.

Maximal Electroshock (MES) Test:

-

Animal Preparation:

-

Use male Swiss mice (20-25 g).

-

Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice.

-

Include a vehicle control group and a positive control group (e.g., phenytoin).

-

-

Seizure Induction:

-

After a predetermined time for drug absorption (e.g., 30-60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

-

Observation and Data Analysis:

-

Observe the mice for the presence or absence of tonic hindlimb extension. The absence of this response is considered protection.

-

Calculate the percentage of protected animals in each group.

-

Determine the ED50 value using probit analysis.

-

Pentylenetetrazole (PTZ) Test:

-

Animal Preparation:

-

Use male Swiss mice (20-25 g).

-

Administer the test compound i.p. at various doses.

-

Include vehicle and positive control (e.g., ethosuximide) groups.

-

-

Seizure Induction:

-

After the drug absorption period, administer PTZ subcutaneously (e.g., 85 mg/kg).

-

-

Observation and Data Analysis:

-

Observe the mice for 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds.

-

The absence of such seizures is considered protection.

-

Calculate the percentage of protected animals and determine the ED50 value.

-

Synthesis of Picolinohydrazide Derivatives

The general synthesis of picolinohydrazides involves the reaction of a corresponding picolinic acid ester with hydrazine hydrate.[8] This straightforward method allows for the preparation of a wide range of substituted picolinohydrazide ligands.

Conclusion

Picolinohydrazide compounds have emerged as a promising and versatile scaffold in the field of drug discovery. Their demonstrated efficacy in a variety of therapeutic areas, including infectious diseases, oncology, and neurology, underscores their potential for further development. The ability to readily synthesize a diverse library of derivatives allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. The continued exploration of their mechanisms of action will be crucial in designing next-generation therapeutics targeting a range of challenging diseases.

References

- 1. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: The Multifaceted Mechanism of Action of Picolinohydrazide in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Picolinohydrazide and its derivatives represent a versatile class of bioactive compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the core mechanisms of action of picolinohydrazides in biological systems. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development. The multifaceted nature of picolinohydrazide's bioactivity, stemming from its chelating properties and the diverse functionalities of its derivatives, underscores its potential as a scaffold for novel therapeutic agents.

Introduction

Picolinohydrazides are organic compounds characterized by a pyridine ring linked to a hydrazide group. This structure endows them with the ability to act as effective chelating agents for various metal ions, a property that significantly influences their biological activity.[1] The resulting metal complexes often exhibit enhanced therapeutic potential compared to the parent ligand.[2] Furthermore, the picolinohydrazide scaffold is amenable to chemical modification, allowing for the synthesis of a wide array of derivatives with fine-tuned pharmacological profiles. These derivatives have demonstrated promising activities, including the induction of apoptosis in cancer cells, inhibition of microbial growth, and modulation of key enzymatic pathways.[1][3] This guide will delve into the specific mechanisms underlying these biological effects.

Core Mechanisms of Action

The biological activities of picolinohydrazide and its derivatives are diverse and context-dependent, largely influenced by the specific structural modifications of the molecule and the biological system under investigation. The primary mechanisms of action identified to date include enzyme inhibition, induction of apoptosis, and antimicrobial effects.

Enzyme Inhibition

Picolinohydrazide derivatives have been shown to inhibit a range of enzymes through various modes of interaction.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Picolinamide derivatives, which share a structural resemblance to picolinohydrazides, have been identified as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and diabetes.[4]

-

DNA Gyrase Inhibition: The antibacterial effects of some hydrazone derivatives are attributed to their ability to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5]

-

Sec14p Inhibition: Picolinamide scaffolds have demonstrated antifungal properties by targeting Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in yeast.[6]

Induction of Apoptosis

A significant mechanism of action for the anticancer effects of picolinohydrazide derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic, or mitochondrial, pathway.

-

Caspase Cascade Activation: Hydrazone derivatives can trigger the caspase cascade, a family of proteases that are central to the execution of apoptosis. This involves the activation of initiator caspases (e.g., Caspase-9) which in turn activate executioner caspases (e.g., Caspase-3), leading to the systematic dismantling of the cell.[7][8]

Antimicrobial Activity

The hydrazone moiety present in many picolinohydrazide derivatives is a key pharmacophore for antimicrobial activity.

-

Bacterial Membrane Interaction: Some hydrazone compounds may exert their antibacterial effect by binding to the membranes of microorganisms, potentially disrupting membrane integrity and cellular processes.[3]

-

Inhibition of Essential Enzymes: As mentioned, the inhibition of bacterial enzymes like DNA gyrase is a key mechanism of antibacterial action.[5]

Quantitative Data on Biological Activity

The potency of picolinohydrazide derivatives varies significantly with their chemical structure and the biological target. The following tables summarize available quantitative data (IC50 values) for representative compounds.

| Compound/Derivative | Target/Cell Line | IC50 Value (µM) | Reference |

| N'-(pyridin-2-ylmethylene)picolinohydrazide (derivative) | S. aureus | 32 µg/mL (zone of inhibition) | |

| N'-(pyridin-2-ylmethylene)picolinohydrazide (derivative) | C. albicans | 32 µg/mL (zone of inhibition) | |

| N-methylpicolinamide-4-thiol (derivative) | HepG2 | 62.96 | [9] |

| Picolinamide derivative 6p | Aurora-B Kinase | 0.15 | [9] |

| Benzohydrazide derivative H20 | EGFR Kinase | 0.08 | [10] |

| Benzohydrazide derivative H20 | A549 | 0.46 | [10] |

| Benzohydrazide derivative H20 | MCF-7 | 0.29 | [10] |

| Benzohydrazide derivative H20 | HeLa | 0.15 | [10] |

| Benzohydrazide derivative H20 | HepG2 | 0.21 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of picolinohydrazide's mechanism of action.

In Vitro Cytotoxicity (MTT Assay)

This assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.[1][3][11]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of the picolinohydrazide derivative in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1] Calculate cell viability as a percentage relative to the vehicle control.

Figure 1: Workflow for the MTT cytotoxicity assay.

Caspase Activity Assay (Fluorometric)

This assay measures the activity of caspases, key mediators of apoptosis, using a fluorogenic substrate.[8]

Protocol:

-

Cell Lysis: Induce apoptosis in cells and lyse them using a chilled cell lysis buffer.[8]

-

Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer (containing DTT), and the specific caspase substrate (e.g., DEVD-AMC for Caspase-3).[8]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[8]

-

Fluorescence Reading: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC).[8] The fluorescence intensity is proportional to the caspase activity.

Figure 2: Workflow for the fluorometric caspase activity assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.[12]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and the assay buffer.[12]

-

Inhibitor Addition: Add varying concentrations of the picolinohydrazide derivative to the reaction mixtures.

-

Enzyme Addition: Initiate the reaction by adding purified DNA gyrase.

-

Incubation: Incubate the mixture at 37°C for 30-60 minutes.[12]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Figure 3: Workflow for the DNA gyrase supercoiling inhibition assay.

Signaling Pathway Modulation

While specific signaling pathways directly modulated by the parent picolinohydrazide are not extensively characterized, the induction of apoptosis by its derivatives suggests the involvement of the intrinsic apoptosis pathway.

Figure 4: Proposed intrinsic apoptosis pathway induced by picolinohydrazide derivatives.

Conclusion